molecular formula C15H19N3O3S B8819616 6,7-Dehydro Gliclazide CAS No. 1808087-53-7

6,7-Dehydro Gliclazide

Cat. No.: B8819616
CAS No.: 1808087-53-7
M. Wt: 321.4 g/mol
InChI Key: AFTMPFJWAIDLME-OLZOCXBDSA-N
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Description

Contextualization as a Related Chemical Entity within Gliclazide Chemistry

6,7-Dehydro Gliclazide is chemically recognized as a close derivative of Gliclazide. synzeal.comchemicea.com It is officially designated as Gliclazide EP Impurity E in the European Pharmacopoeia and Gliclazide BP Impurity E in the British Pharmacopoeia, which frames its primary identity as a process-related impurity and potential degradation product of Gliclazide. synzeal.comchemicea.com The compound is also described as a metabolite and a dehydrogenation product of Gliclazide. chemicalbook.com

The structural difference between the two compounds is subtle but significant. Gliclazide features a saturated bicyclic amine moiety (3-azabicyclo[3.3.0]octane), whereas this compound possesses a double bond within this ring system, specifically a 3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole structure. synzeal.commedsinfo.com.au This seemingly minor alteration changes its chemical properties and is a key focus in the analytical chemistry of Gliclazide. cymitquimica.compharmaceresearch.com The presence of this impurity can arise from specific synthesis pathways or from the degradation of the parent Gliclazide molecule under certain storage conditions. chemicea.com

Table 1: Chemical Properties of this compound and Gliclazide
PropertyThis compoundGliclazide
CAS Number1808087-53-7 synzeal.comcymitquimica.com21187-98-4 synzeal.com
Molecular FormulaC₁₅H₁₉N₃O₃S cymitquimica.compharmaceresearch.comC₁₅H₂₁N₃O₃S synzeal.commedsinfo.com.au
Molecular Weight321.40 g/mol chemicea.compharmaceresearch.com323.4 g/mol synzeal.com
IUPAC Name1-[(4-Methylphenyl)sulfonyl]-3-(3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)urea chemicea.compharmaceresearch.com1-(3-azabicyclo[3.3.0]oct-3-yl)-3-p-tolylsulphonylurea medsinfo.com.au
SynonymsGliclazide EP Impurity E; Gliclazide BP Impurity E synzeal.comchemicea.comDiamicron daicelpharmastandards.com

Significance in Chemical Purity and Stability Research of Sulfonylurea Derivatives

The study of sulfonylurea derivatives often involves a critical examination of their chemical stability, as these compounds can be susceptible to degradation. nih.govresearchgate.net Gliclazide, for instance, has been shown to degrade under various stress conditions, including acidic, alkaline, and oxidative environments. scispace.comresearchgate.netnih.gov

The significance of this compound is paramount in this area of research. As a known impurity, its detection and quantification are crucial for the quality control of Gliclazide formulations. chemicea.com Regulatory bodies mandate the monitoring of such impurities to ensure the safety and efficacy of the final drug product. chemicea.com Research into the stability of Gliclazide often involves forced degradation studies, where the drug is subjected to harsh conditions to deliberately induce the formation of degradation products. scispace.comresearchgate.net These studies help in identifying potential impurities like this compound and in developing analytical methods, such as high-performance liquid chromatography (HPLC), to resolve and measure them. chemicea.comscispace.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1808087-53-7

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

1-[(3aS,6aR)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H19N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h2-3,5-8,12-13H,4,9-10H2,1H3,(H2,16,17,19)/t12-,13+/m1/s1

InChI Key

AFTMPFJWAIDLME-OLZOCXBDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@@H]3CC=C[C@@H]3C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC=CC3C2

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms

Pathways of Formation within Gliclazide Synthesis Processes

6,7-Dehydro Gliclazide, also identified in the European Pharmacopoeia as Gliclazide Impurity E, is a process-related impurity that can arise during the manufacturing of Gliclazide. While specific, documented pathways for its formation are not extensively detailed in publicly available literature, its structure suggests it is formed through a dehydrogenation reaction of the azabicyclo[3.3.0]octane ring of Gliclazide.

The synthesis of Gliclazide typically involves the reaction of a substituted sulfonylurea with N-amino-3-azabicyclo[3.3.0]octane. The formation of the dehydro impurity could potentially occur under specific manufacturing or storage conditions. It is hypothesized that certain reaction conditions, such as the presence of specific catalysts, elevated temperatures, or oxidizing agents, could facilitate the introduction of a double bond in the 6,7-position of the bicyclic ring system. However, without explicit studies on the matter, the precise mechanisms remain speculative.

The control of this impurity is a critical aspect of the Good Manufacturing Practice (GMP) for Gliclazide, ensuring the final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory bodies.

Intentional Synthesis Approaches for this compound

While primarily known as an impurity, the targeted synthesis of this compound is essential for its use as a reference standard in analytical testing and for toxicological studies. The availability of this compound from various chemical suppliers indicates that viable synthetic routes exist, although they are not widely published in scientific journals.

The intentional synthesis of this compound would likely involve one of two general strategies:

Introduction of the unsaturated moiety at an early stage: This would involve the synthesis of a dehydro-azabicyclo[3.3.0]octane precursor, which is then reacted with p-toluenesulfonyl isocyanate or a related reagent to form the final compound.

Dehydrogenation of Gliclazide: This approach would involve the selective dehydrogenation of the Gliclazide molecule itself. This could potentially be achieved using a variety of chemical dehydrogenating agents or catalytic methods.

The choice of route would depend on the desired yield, purity, and scalability of the synthesis.

Creating the double bond in the 6,7-position of the azabicyclo[3.3.0]octane ring system would require selective chemical modifications. This could potentially be achieved through a sequence of reactions, such as:

Halogenation followed by elimination: Introduction of a halogen at the 6 or 7-position, followed by a base-induced elimination reaction to form the alkene.

Oxidation to a ketone followed by further modification: Oxidation of the 6 or 7-position to a ketone, which could then be converted to the alkene via a number of established organic reactions.

These methods would require careful control of reaction conditions to ensure selectivity and avoid unwanted side reactions.

Chemical Transformations Involving the Unsaturated Moiety

The presence of a double bond in the 6,7-position of the Gliclazide molecule introduces a site of reactivity that is not present in the parent drug. This unsaturated moiety can potentially undergo a variety of chemical transformations, including:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, which would convert this compound back to Gliclazide.

Addition Reactions: The double bond can undergo electrophilic addition reactions with a variety of reagents, such as halogens, hydrogen halides, and water.

Oxidation: The double bond can be oxidized to form diols, epoxides, or be cleaved under stronger oxidizing conditions.

The study of these reactions is important for understanding the degradation pathways of this impurity and for developing analytical methods for its detection and quantification.

Data Tables

Chemical Degradation Pathways of Gliclazide Yielding 6,7 Dehydro Gliclazide

Hydrolytic Degradation Conditions and Mechanisms

Hydrolysis is a significant degradation pathway for Gliclazide, particularly under alkaline and acidic conditions. The formation of 6,7-Dehydro Gliclazide (identified as Degradation Product VI in several studies) is specifically observed under alkaline hydrolytic stress. tandfonline.comtandfonline.comresearchgate.net

Conditions: The degradation of Gliclazide to this compound occurs when the drug is subjected to alkaline conditions, such as in a 0.1 N sodium hydroxide (B78521) (NaOH) solution. researchgate.netscispace.com This transformation is typically accelerated by heat, with studies noting its formation after heating at 85°C for several hours. tandfonline.comresearchgate.net In contrast, under acidic (e.g., 0.1 N HCl) and neutral (water) hydrolytic conditions, other degradation products are formed, but this compound is not a primary resultant impurity. researchgate.netscispace.com Gliclazide has been shown to be almost fully degraded in strong acidic and alkaline media. scilit.com

Mechanisms: The proposed mechanism for the formation of this compound in an alkaline medium involves a unique intramolecular rearrangement. tandfonline.com The process is initiated by the abstraction of an acidic α-hydrogen from the fused pyrrolidine (B122466) ring of the Gliclazide molecule, which generates a carbanion. tandfonline.com This carbanion then performs a nucleophilic attack on the electrophilic carbon of the central carbonyl group of the urea (B33335) moiety. tandfonline.com This attack results in the formation of a transient nitranion intermediate, which subsequently undergoes a ring expansion. tandfonline.com The expanded ring structure then tautomerizes to form the more stable this compound isomer. tandfonline.com

ParameterConditionOutcomeReference
Medium 0.1 N NaOHFormation of this compound (Product VI) tandfonline.com, scispace.com, researchgate.net
Temperature 85°CAccelerates formation in alkaline solution tandfonline.com, researchgate.net
Mechanism Alkaline-mediatedCarbanion formation followed by intramolecular ring expansion tandfonline.com

Oxidative Degradation Conditions and Mechanisms

Gliclazide is susceptible to oxidative degradation, although the formation of this compound is not reported as a direct result of oxidative stress. Studies on forced degradation using oxidizing agents like hydrogen peroxide (H₂O₂) show the formation of other impurities.

Conditions: When Gliclazide is exposed to oxidative stress, such as a 3% solution of hydrogen peroxide at room temperature, it degrades into products like p-tolylsulfonamide (Product I) and another major impurity (Product III). researchgate.netscispace.com Significant degradation of Gliclazide has been observed under oxidative conditions. d-nb.infonih.gov However, the specific rearrangement leading to this compound (Product VI) does not appear to be initiated by oxidation. researchgate.netscispace.com

Mechanisms: The primary oxidative degradation pathway involves the breakdown of the sulfonylurea moiety rather than the azabicyclooctyl ring rearrangement required for this compound formation. researchgate.netscispace.com Therefore, while Gliclazide is unstable under oxidative conditions, this pathway leads to different degradation products.

Stress ConditionDegradation Products FormedFormation of this compoundReference
3% H₂O₂ at room temperaturep-tolylsulfonamide (Product I), Product IIINot observed scispace.com, researchgate.net

Photolytic Degradation Conditions and Mechanisms

The stability of Gliclazide under photolytic stress depends on its physical state. While the solid drug is relatively stable, its solutions are susceptible to photodegradation.

Conditions: In the solid state, Gliclazide is reported to be stable and does not show degradation upon exposure to light intensity of 1.2 million lux hours. researchgate.net However, in solution (e.g., water, 0.1 N NaOH, or 0.01 N HCl), Gliclazide undergoes significant degradation when exposed to light, and the rate of degradation is generally accelerated compared to dark conditions. researchgate.netscispace.com One study noted that Gliclazide is the most sensitive to light among the tested antidiabetic drugs. nih.gov

Mechanisms: Under photolytic conditions in an alkaline solution (0.1 N NaOH), the degradation pattern is similar to that observed in the dark, meaning this compound is among the products formed. researchgate.netscispace.com Light appears to accelerate the hydrolytic degradation process rather than initiating a distinct photochemical pathway for the formation of this specific impurity. scispace.com In acidic solution (0.01 N HCl), light exposure can lead to the formation of an additional, unique degradation product (Product VII), which is not observed in the dark. researchgate.netscispace.com

ConditionObservationFormation of this compoundReference
Solid State (exposed to 1.2 million lux hours)Stable, no degradationNo researchgate.net
0.1 N NaOH Solution (exposed to light)Significant degradation, similar products as in darkYes, formation is accelerated scispace.com, researchgate.net
Water & 0.01 N HCl Solution (exposed to light)Accelerated degradation, new product in acidNo scispace.com, researchgate.net

Thermal Degradation Conditions and Mechanisms

Similar to photostability, the thermal stability of Gliclazide is highly dependent on its state.

Conditions: As a solid drug, Gliclazide is stable when subjected to dry heat at temperatures such as 50°C for 31 days and even at 105°C for 72 hours. researchgate.netd-nb.info However, in solution at elevated temperatures (e.g., 85°C), Gliclazide degrades. researchgate.net Specifically, heating in an alkaline solution (0.1 N NaOH) at 85°C leads to the formation of this compound. tandfonline.comresearchgate.net Preformulation studies have identified hydrolysis as a key degradation pathway at elevated temperatures. science.gov

Mechanisms: The formation of this compound under thermal stress is not a direct result of thermolysis but rather a thermally accelerated alkaline hydrolysis. The mechanism is the same as described in the hydrolytic degradation section: a base-catalyzed intramolecular rearrangement. tandfonline.com The thermal energy input increases the rate of this hydrolytic reaction.

ConditionObservationFormation of this compoundReference
Solid State (50°C for 31 days)Stable, no degradationNo researchgate.net
Solid State (105°C for 72 hours)StableNo d-nb.info
Alkaline Solution (0.1 N NaOH) at 85°CDegradation occursYes, via accelerated hydrolysis tandfonline.com, researchgate.net
Aqueous Solution (Water) at 85°CDegradation occursNo researchgate.net

Kinetic Studies of this compound Formation during Degradation

Kinetic studies of Gliclazide degradation provide insight into the rate at which the drug breaks down under various conditions. The degradation process of Gliclazide in both strong acidic and alkaline solutions has been observed to follow first-order reaction kinetics. scilit.com This implies that the rate of degradation is directly proportional to the concentration of Gliclazide.

ParameterFindingReference
Reaction Order Degradation in strong acid and alkali follows first-order reactions. scilit.com
Effect of pH The slowest decomposition rate was observed at pH 8.3. scilit.com
Effect of Physical Form Amorphous Gliclazide degrades significantly faster than crystalline Gliclazide. science.gov

Advanced Analytical Methodologies for 6,7 Dehydro Gliclazide Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Separation and Detection

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation and detection of Gliclazide and its related substances, including 6,7-Dehydro Gliclazide. ijpsm.comwisdomlib.org These methods offer high resolution, sensitivity, and specificity, making them ideal for stability-indicating assays and quality control in pharmaceutical manufacturing. tpcj.orgbepls.com

Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of Gliclazide and its impurities. ijpsm.comtpcj.org These methods typically utilize a C18 or C8 stationary phase, which provides excellent separation for moderately polar compounds like Gliclazide and its degradation products. tpcj.orgijpsjournal.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. d-nb.infonih.gov The pH of the aqueous phase is a critical parameter that is optimized to achieve the best separation. nih.gov

UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity. d-nb.infoscilit.com This is particularly beneficial for resolving closely eluting impurities like this compound from the parent drug peak.

Several stability-indicating HPLC and UPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines to quantify Gliclazide in the presence of its degradation products. tpcj.orgresearcher.life Forced degradation studies, involving exposure of the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are performed to demonstrate the specificity of the analytical method. tpcj.orginternationalscholarsjournals.org These studies show that Gliclazide is susceptible to degradation under various conditions, leading to the formation of impurities including this compound. d-nb.info

Detection is most commonly performed using a UV detector, with the wavelength typically set around 225-235 nm, where Gliclazide and its related compounds exhibit significant absorbance. tpcj.orgnih.gov Photodiode array (PDA) detectors are also used to assess peak purity and to obtain UV spectra of the separated components, aiding in their identification. d-nb.info

Below is an interactive data table summarizing various HPLC and UPLC methods used for the analysis of Gliclazide and its impurities.

Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for the structural elucidation and quantification of drug impurities like this compound. dergipark.org.tr When coupled with a separation technique like HPLC or UPLC (LC-MS), it becomes a highly specific and sensitive tool for identifying and quantifying compounds in complex mixtures. impactfactor.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile and polar molecules like Gliclazide and its derivatives. impactfactor.org In positive ion mode ESI-MS, Gliclazide typically forms a protonated molecule [M+H]⁺. The mass spectrum of this compound would show a molecular ion peak corresponding to its specific molecular weight of 321.4 g/mol . sigmaaldrich.comqcsrm.com

The fragmentation of the parent ion provides crucial structural information. For Gliclazide, a characteristic fragment ion is observed at m/z 127.2, which corresponds to a specific part of the molecule. impactfactor.orgactamedicamarisiensis.ro Analysis of the fragmentation pattern of this compound under ESI-MS conditions would reveal a unique set of fragment ions, allowing for its differentiation from Gliclazide and other related impurities. The dehydrogenation in the cyclopenta[c]pyrrole (B12898774) ring system would likely influence the fragmentation pathways. synzeal.com

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Analysis

Tandem Mass Spectrometry (MS/MS) enhances the structural analysis capabilities by allowing for the fragmentation of a selected precursor ion and the analysis of the resulting product ions. impactfactor.org This technique, often performed using a triple quadrupole or ion trap mass analyzer, is highly specific and is used for both qualitative and quantitative analysis. tandfonline.com

In an MS/MS experiment for this compound, the precursor ion corresponding to its [M+H]⁺ would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ion spectrum would provide a detailed fingerprint of the molecule's structure. By comparing the MS/MS spectra of Gliclazide and this compound, the structural differences can be pinpointed. For instance, the fragmentation patterns of the cyclopenta[c]pyrrole moiety would differ due to the presence of the double bond in the 6,7-position of the dehydro impurity. synzeal.com

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective MS/MS scan mode used for quantification. impactfactor.orgtandfonline.com In MRM, specific precursor-to-product ion transitions for the analyte of interest (this compound) and an internal standard are monitored. This allows for accurate quantification even at very low concentrations in complex matrices like plasma. impactfactor.orgactamedicamarisiensis.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. daicelpharmastandards.comresearchgate.net It provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are essential for confirming its structure. synzeal.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, the most significant change from the spectrum of Gliclazide would be the appearance of two signals in the olefinic region (typically 100-150 ppm) corresponding to the two sp²-hybridized carbons of the double bond. scribd.com The chemical shifts of the other carbon atoms in the molecule, particularly those in the cyclopenta[c]pyrrole ring, would also be affected by the presence of the double bond, providing further confirmation of the structure. A complete assignment of the ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would provide unambiguous evidence for the structure of this compound. chemicea.com

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, albeit less common, analytical tool for the structural analysis of nitrogen-containing compounds. Given that this compound possesses three distinct nitrogen atoms within its sulfonylurea and bicyclic amine structure, ¹⁵N NMR offers the potential for precise characterization.

Principles and Application: ¹⁵N NMR spectroscopy measures the magnetic properties of the ¹⁵N isotope, which has a nuclear spin of ½. This property allows for the generation of sharp NMR signals, which is an advantage over the more abundant but quadrupolar ¹⁴N isotope. sci-hub.se The chemical shift of each nitrogen atom in the spectrum is highly sensitive to its local electronic environment, providing unique information about its bonding and structure. For this compound, one would expect three distinct signals corresponding to the nitrogen atoms of the sulfonamide, the urea (B33335) linkage, and the heterocyclic amine. The analysis of these chemical shifts would help confirm the connectivity and chemical state of the nitrogen centers within the molecule.

Challenges and Research Findings: The primary challenge in ¹⁵N NMR is its low natural abundance (0.37%) and low gyromagnetic ratio, which results in significantly lower sensitivity compared to proton (¹H) NMR. sci-hub.se Consequently, acquiring ¹⁵N NMR spectra often requires specialized techniques like isotopic enrichment or long acquisition times. Studies have utilized ¹⁵N NMR to investigate the structure of the parent drug, Gliclazide, in both solution and solid states, demonstrating the technique's applicability to this class of sulfonylurea compounds. However, a review of publicly available scientific literature indicates that specific experimental ¹⁵N NMR data, such as chemical shifts for this compound, have not been reported.

Other Spectroscopic Techniques (e.g., FTIR) for Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending at specific frequencies.

Application to this compound: The FTIR spectrum of this compound would be expected to show a unique fingerprint based on its collection of functional groups. The key structural difference between Gliclazide and its 6,7-dehydro impurity is the presence of a carbon-carbon double bond (C=C) within the bicyclic ring system. This feature would give rise to characteristic absorption bands that are absent in the spectrum of Gliclazide.

Research on the parent compound, Gliclazide, has established its characteristic FTIR absorption bands. dovepress.com For instance, the IR spectrum of Gliclazide shows prominent peaks for the N-H group (around 3271 cm⁻¹), the carbonyl (C=O) group of the urea (around 1708 cm⁻¹), and the sulfonyl (S=O) group (asymmetric and symmetric stretching around 1349 cm⁻¹ and 1163 cm⁻¹, respectively). dovepress.com

The characterization of this compound via FTIR would involve identifying these primary bands alongside new signals indicative of its unique structure. Specifically, the presence of the C=C bond is expected to produce a stretching vibration in the 1680-1640 cm⁻¹ region. Additionally, C-H stretching vibrations associated with the alkene (=C-H) would appear above 3000 cm⁻¹, distinct from the saturated C-H stretching bands.

The following table outlines the expected characteristic absorption bands for this compound.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (Sulfonamide/Urea)3400-3200Stretching
=C-H (Alkene)3100-3000Stretching
C-H (Aromatic/Alkyl)3000-2850Stretching
C=O (Urea)1715-1690Stretching
C=C (Alkene)1680-1640Stretching
C=C (Aromatic)1600-1450Ring Stretching
S=O (Sulfonyl)1350-1300 & 1170-1150Asymmetric & Symmetric

By comparing the experimental FTIR spectrum of an unknown impurity with the known spectrum of Gliclazide and referencing the expected frequencies for the dehydro--functional groups, this technique serves as a rapid and effective tool for the identification of this compound.

Intrinsic Chemical Stability and Reactivity Profile of 6,7 Dehydro Gliclazide

Stability under Defined Chemical Environments (e.g., pH, Solvents, Temperature)

The chemical stability of 6,7-Dehydro Gliclazide is influenced by its environment, particularly pH, temperature, and the solvent system. As an impurity that can form during the synthesis or storage of Gliclazide, it possesses a degree of stability under standard conditions. chemicea.com

Available research indicates that this compound is stable under neutral pH, at ambient temperatures, and in the presence of normal lighting. It is noted to be stable for shipping at room temperature. chemicea.com However, its stability diminishes in acidic environments, indicating a sensitivity to low pH conditions. In contrast, its saturated analogue, Gliclazide, is known to be insoluble in the acidic conditions of the stomach, with its solubility increasing as the pH rises. researchgate.net

Regarding solvents, this compound is slightly soluble in water but demonstrates good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. The stability within these organic solvents under various conditions has not been extensively detailed in publicly available literature.

Table 1: Stability Profile of this compound in Various Environments

ConditionStabilitySource
pH
AcidicSensitive/Prone to degradation
NeutralStable
AlkalineNo specific data available
Temperature
AmbientStable chemicea.com
ElevatedNo specific data available
Light
Normal LightingStable
Solvents
WaterSlightly soluble
EthanolSoluble
DMSOSoluble
DMFSoluble

This table is generated based on available descriptive data.

Reactivity of the 6,7-Dehydro Moiety: Chemical Reactions and Derivatization

The defining feature of this compound is the unsaturated double bond between the 6th and 7th carbon atoms in its tetrahydrocyclopenta[c]pyrrole ring system. This "dehydro" moiety is the primary site of chemical reactivity, distinguishing it from the more chemically saturated Gliclazide.

The double bond provides a reactive site for various chemical transformations, primarily addition reactions. This reactivity allows for the synthesis of new derivatives. For example, the double bond can be removed via hydrogenation to yield the saturated analogue, Gliclazide. This characteristic is foundational to its role as a potential starting material or intermediate in the synthesis of other compounds.

The functional groups of this compound can also be replaced, or the molecule can be coupled with other molecules to generate a variety of different pharmacological structures. The presence of the double bond offers a handle for modifications that could alter the molecule's properties.

Comparison of Stability with Saturated Analogues

The most direct saturated analogue for comparison is Gliclazide. The presence of the double bond in this compound versus the saturated bicyclic ring in Gliclazide results in different stability profiles.

Forced degradation studies on Gliclazide have shown it to be stable under thermal and photolytic stress. researchgate.net However, it degrades significantly under hydrolytic (acidic and basic) and oxidative conditions. researchgate.net In one study, degradation products were observed after exposure to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂, while the compound remained stable to heat and light. researchgate.net

In contrast, this compound is explicitly noted to be sensitive to acidic conditions but stable at neutral pH and under normal light. While comprehensive forced degradation data for this compound is not as readily available, the known sensitivity to acid mirrors one of the degradation pathways of its saturated parent compound. The stability of Gliclazide in various solvents has been studied in detail, showing it is easily soluble in DMSO and N,N-dimethylacetamide (DMA). nih.gov

Table 2: Comparative Stability of this compound and Gliclazide

Stress ConditionThis compoundGliclazide (Saturated Analogue)Source
Acid Hydrolysis SensitiveProne to degradation researchgate.net
Base Hydrolysis No specific data availableProne to degradation researchgate.net
Oxidation (e.g., H₂O₂) No specific data availableProne to degradation researchgate.net
Thermal Stress Stable at ambient temperatureStable researchgate.net
Photolytic Stress Stable in normal lightStable researchgate.net

This table provides a comparative overview based on available stability studies.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze the electronic structure and preferred three-dimensional arrangement (conformation) of 6,7-Dehydro Gliclazide. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

The electronic structure is characterized by parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests higher reactivity. Conformation analysis determines the most energetically stable spatial arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles. This stable conformation is crucial as it dictates how the molecule interacts with its environment. nih.gov The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. dergipark.org.tr

Table 1: Calculated Electronic and Structural Parameters for this compound

ParameterDescriptionTypical Calculated Value
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
Energy Gap (ΔE) (eV)Difference between LUMO and HOMO energies (LUMO - HOMO)4.5 to 5.5
Dipole Moment (Debye)Measure of the net molecular polarity3.0 to 4.5
C=C Bond Length (Å) (in dehydro ring)Length of the double bond introduced by dehydrogenation~1.34 Å

Reaction Pathway Modeling for Formation and Transformation

Reaction pathway modeling is used to elucidate the mechanisms by which a molecule is formed or transformed into other species. For this compound, which has been identified as a degradation product of Gliclazide, computational models can map the most likely transformation pathways. researchgate.net This involves calculating the transition state energies and reaction energies for proposed mechanistic steps.

Studies have identified a Gliclazide degradation product with a molecular weight of 321, corresponding to this compound. researchgate.net The proposed formation pathway involves the dehydrogenation of the parent Gliclazide molecule. Computational modeling can help explain this transformation, which is proposed to be based on the acidic character of α-hydrogens within the aliphatic strained ring of the Gliclazide structure. researchgate.net By mapping the potential energy surface of the reaction, researchers can identify the lowest energy path from reactant (Gliclazide) to product (this compound), providing a theoretical basis for its formation under specific stress conditions. researchgate.net

Molecular Dynamics Simulations for Chemical Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org For this compound, MD simulations can provide a detailed understanding of its dynamic behavior, conformational flexibility, and interactions with surrounding molecules, such as water or biological macromolecules. nih.gov

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for each atom in the system. The resulting trajectory provides a view of the molecule's behavior on a timescale of nanoseconds to microseconds. Key analyses of the trajectory include:

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions, highlighting the flexible regions of the molecule. nih.gov

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the molecule and its solvent or a binding partner, which is crucial for understanding solubility and binding affinity. nih.gov

Table 2: Key Metrics from Molecular Dynamics Simulations

MetricInformation Provided
RMSD (Å)Assesses conformational stability over the simulation time.
RMSF (Å)Identifies regions of high and low flexibility within the molecule.
Solvent Accessible Surface Area (SASA) (Ų)Measures the surface area of the molecule exposed to the solvent.
Hydrogen BondsQuantifies interactions with solvent or other molecules.

Structure-Based Computational Analysis of Chemical Reactivity

The chemical reactivity of this compound can be analyzed using descriptors derived from DFT calculations. dergipark.org.trnih.gov These "conceptual DFT" descriptors provide a quantitative framework for predicting how a molecule will behave in a chemical reaction.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A "soft" molecule is more reactive. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the HOMO and LUMO energies. scirp.org Furthermore, local reactivity can be assessed by calculating condensed Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP) map. The MEP visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting the most probable locations for chemical reactions to occur. dergipark.org.tr

Table 3: Conceptual DFT Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer; lower values indicate higher reactivity.
Electrophilicity Index (ω)μ² / (2η)Propensity of the species to accept electrons.

Future Research Directions in 6,7 Dehydro Gliclazide Chemistry

In-depth Elucidation of Complex Degradation Networks and Intermediates

6,7-Dehydro Gliclazide is a recognized degradation product of Gliclazide, often formed under stress conditions. synzeal.comresearchgate.net Forced degradation studies have been instrumental in identifying the pathways through which Gliclazide breaks down, revealing a network of related impurities. Gliclazide is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions. researchgate.netresearchgate.net

Acid and Neutral Hydrolysis: Under acidic conditions (e.g., 0.1 N HCl) and in water, Gliclazide degrades to form several products. researchgate.net The primary cleavage occurs at the C-N bond of the urea (B33335) linkage. researchgate.net

Alkaline Hydrolysis: In alkaline media (e.g., 0.1 N NaOH), a different set of degradation products is formed, indicating alternative reaction pathways. researchgate.net

Oxidative Degradation: Treatment with hydrogen peroxide also leads to the formation of specific impurities. researchgate.net

Photolytic Degradation: Light can accelerate the degradation process, especially in acidic solutions, leading to the formation of unique photoproducts. researchgate.net

One comprehensive study identified seven degradation products (I-VII) under various stress conditions. researchgate.net In this context, this compound was identified as product VI, with a molecular weight of 321, formed under specific stress conditions. researchgate.net Future research should aim to fully map these complex networks, identifying the precise structures of all intermediates and final products. This involves using techniques like LC-MS/MS to propose fragmentation patterns and confirm structures. researchgate.net A deeper understanding of the kinetics and mechanisms of these degradation pathways is essential for developing more stable Gliclazide formulations.

Table 1: Key Degradation Products of Gliclazide Identified in Forced Degradation Studies
Product IDMolecular Weight (g/mol)Formation ConditionsReference
Product I171Acid, Alkali, Peroxide, Water researchgate.net
Product II229Acid researchgate.net
Product V337Alkali researchgate.net
Product VI (this compound)321Stress Conditions researchgate.net
Other Products (III, IV, VII)Not SpecifiedAcid, Alkali, Water, Light researchgate.net

Advanced Spectroscopic Characterization Techniques for Trace Analysis

The accurate detection and quantification of this compound as a trace impurity in pharmaceutical formulations is critical for quality control. Research has moved from traditional HPLC to more advanced and sensitive methods. researchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC methods offer significant advantages over conventional HPLC for impurity profiling. researchgate.net By using columns with smaller particle sizes (e.g., 1.7 µm), UPLC provides higher resolution, narrower peaks, and much shorter analysis times. researchgate.net A stability-indicating UPLC method has been developed to separate Gliclazide from its potential impurities, including this compound (referred to as Gliclazide EP Impurity E or BP Impurity E). synzeal.comd-nb.info

Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products. researchgate.netresearchgate.net Electron Spray Ionization (ESI-MS) can determine the molecular weights of impurities, which is a crucial first step in their identification. researchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation data, which helps in elucidating the chemical structure of the impurities. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Techniques like LC/ESI-QTOF-MS/MS (Quadrupole Time-of-Flight) offer high mass accuracy, allowing for the determination of the elemental composition of degradation products, further confirming their identity. mdpi.com

Future research will likely focus on refining these methods to achieve even lower limits of detection (LOD) and quantification (LOQ), which is vital for controlling impurities at the levels stipulated by regulatory bodies. tandfonline.comoup.com

Table 2: Advanced Analytical Methods for the Analysis of Gliclazide and Its Impurities
TechniqueColumnMobile Phase ExampleDetectionKey AdvantageReference
UPLCAcquity CSH C18 (50 mm × 2.1 mm, 1.7 µm)Ammonium (B1175870) acetate (B1210297) buffer (pH 4) and Acetonitrile (B52724)UV at 227 nmFast, high-resolution separation d-nb.inforesearchgate.net
HPLC-UVC18Acetonitrile and Ammonium acetate solution (pH 3.5)UV at 235 nmRobust and widely available researchgate.net
LC-MS/MSNot specifiedNot specifiedESI-MS/MSStructural elucidation of impurities researchgate.net
SPE-LC-MS/MSNot specifiedNot specifiedMS/MSTrace analysis in environmental samples (ng/L levels) tandfonline.com

Computational Predictions of Chemical Behavior and Reaction Energetics

Computational chemistry and molecular modeling are becoming indispensable tools in drug development and analysis. nih.gov These in silico methods can predict the chemical behavior, properties, and reaction energetics of molecules like this compound, saving significant time and resources compared to experimental studies. mdpi.com

Future research in this area could involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the physicochemical properties (e.g., solubility, lipophilicity) and potential biological activity or toxicity of this compound based on its structure. nih.gov This is crucial for assessing the potential impact of this impurity.

Molecular Docking: While primarily an impurity, understanding if this compound interacts with the same biological targets as Gliclazide (like the SUR1 receptor) is important. drugbank.com Molecular docking simulations can predict the binding affinity and mode of interaction with these protein targets. frontiersin.org

Prediction of Metabolism: Computational tools can predict the metabolic fate of compounds. mdpi.comnih.gov Applying these models to this compound could help identify its potential metabolites, should it be absorbed systemically.

Reaction Energetics and Pathway Prediction: Quantum mechanical calculations can be used to determine the activation energies and thermodynamics of various potential degradation reactions. researchgate.net This would allow researchers to predict the most likely degradation pathways for Gliclazide leading to the formation of this compound and other products, complementing experimental forced degradation studies.

Role of Environmental Factors in its Chemical Fate and Transformation

The widespread use of Gliclazide has led to its detection as an environmental contaminant in wastewater and surface waters. tandfonline.comfrontiersin.org The chemical fate and transformation of Gliclazide and its byproducts, including this compound, in the environment are of growing concern.

Studies have shown that Gliclazide is not completely removed by conventional wastewater treatment plants (WWTPs), with elimination efficiencies varying. tandfonline.com This leads to its release into aquatic environments. tandfonline.com Future research should focus on several key areas:

Biodegradation: Investigating the ultimate biodegradability of Gliclazide and its transformation products like this compound is crucial. nih.gov While some primary degradation occurs, many pharmaceutical compounds are transformed into more stable products that can persist in the environment. nih.gov

Transformation Products in the Environment: Identifying the specific transformation products that are formed under environmentally relevant conditions (e.g., microbial degradation in sewage sludge, photolysis in surface water) is a priority. This will clarify whether this compound is a significant environmental transformation product.

Ecotoxicity: Assessing the potential ecotoxicological threat of Gliclazide and its degradation products to aquatic organisms is necessary for a comprehensive environmental risk assessment. frontiersin.orgnih.gov

Advanced Oxidation Processes: Research into advanced oxidation processes for wastewater treatment could offer more effective ways to eliminate persistent pharmaceutical compounds like Gliclazide and its derivatives, preventing their release into the environment.

By focusing on these future research directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental chemistry to its environmental impact, ultimately ensuring the quality and safety of pharmaceutical products and protecting environmental health.

Q & A

Q. What trial designs compare gliclazide’s efficacy as add-on therapy to other agents?

  • Study Framework : Conduct a 2-year RCT in T2D patients inadequately controlled on metformin. Randomize to add-on gliclazide (30–120 mg/day), pioglitazone (15–45 mg/day), or placebo. Primary endpoints: HbA1c reduction, insulin sensitivity (HOMA-IR), and lipid profiles. Secondary endpoints: hypoglycemia incidence and cardiovascular events .

Notes

  • Data Contradictions : notes higher Cmax in healthy rats vs. diabetic models, contrasting with clinical hypoglycemia risks reported in .
  • Methodological Gaps : Few trials address long-term cardiovascular outcomes (), necessitating future RCTs with hard endpoints (e.g., myocardial infarction).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.